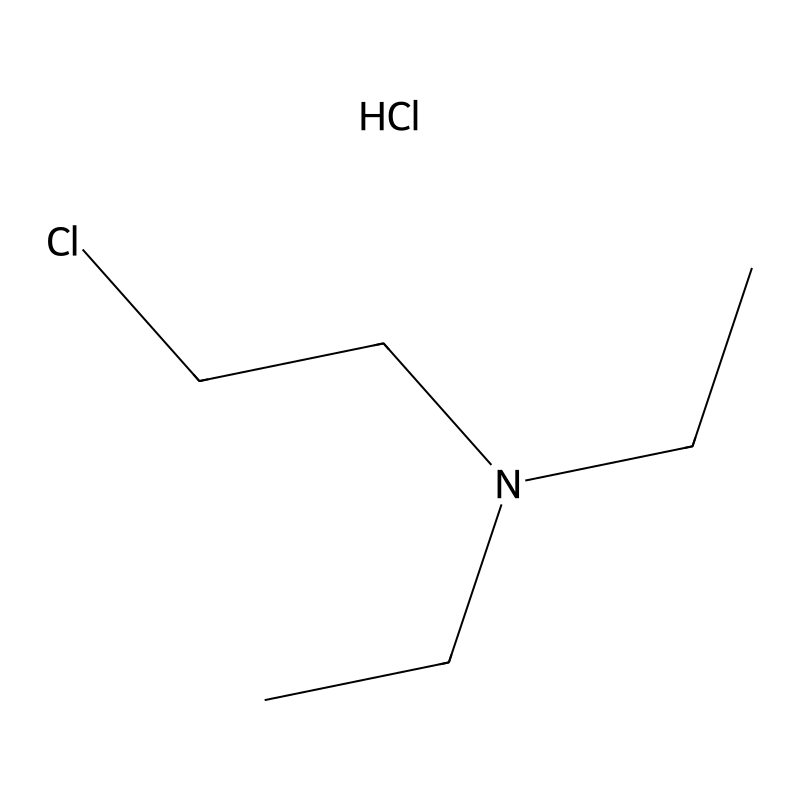

2-Chloro-N,N-diethylethanamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Alkylating Reagent:

-Chloro-N,N-diethylethanamine hydrochloride (also known as N,N-diethyl-2-chloroethylamine hydrochloride) serves as an alkylating reagent in various organic syntheses. This means it can introduce an "alkyl" group (a carbon chain) onto another molecule.

Here are some examples of its use in research:

- Synthesis of substituted oxindole derivatives: These derivatives have shown potential as growth hormone secretagogues, meaning they may stimulate the release of growth hormone in the body [].

- Preparation of 1-substituted-5,6-dinitrobenzimidazoles: These compounds exhibit antimicrobial and antiprotozoal activities, making them potentially useful in treating infections [].

- Development of thiophene-containing triarylmethane (TRAM) derivatives: These derivatives show promise as antitubercular agents, offering potential in the fight against tuberculosis [].

Catalyst Precursor:

2-Chloro-N,N-diethylethanamine hydrochloride can be used as a precursor in the preparation of catalysts. When combined with CuBr, it forms Et6TREN/CuBr, a catalyst used in atom transfer radical polymerization (ATRP) of n-butyl acrylate []. ATRP is a controlled radical polymerization technique employed in the synthesis of various polymers with specific properties.

Algicide Research:

Studies have explored the use of 2-Chloro-N,N-diethylethanamine hydrochloride as an algicide, a substance that kills algae. It has shown effectiveness against various algal species, including Vaucheria, Cladophora, and Anabaena variabilis [, ]. However, further research is needed to determine its safety and potential environmental impact.

2-Chloro-N,N-diethylethanamine hydrochloride is a white solid with the molecular formula C6H15Cl2N and a molecular weight of 144.04 g/mol. It is characterized by its odorless nature and is soluble in water and methanol. The compound has a melting point range of 205-208°C and a boiling point of approximately 57.8°C . It is classified as hygroscopic, requiring storage under inert atmospheres to maintain stability over time .

Synthesis of 2-chloro-N,N-diethylethanamine hydrochloride typically involves the reaction of diethylamine with chloroacetyl chloride or related chlorinated compounds. The process can be summarized as follows:

- Reactants: Diethylamine and chloroacetyl chloride.

- Reaction Conditions: Conducted under controlled temperatures to prevent side reactions.

- Product Isolation: The resulting product is purified by crystallization or distillation to obtain the hydrochloride salt.

This method allows for high yields and purity levels suitable for pharmaceutical applications .

2-Chloro-N,N-diethylethanamine hydrochloride has various applications, particularly in the pharmaceutical industry:

- Intermediate in Drug Synthesis: Used in the production of various pharmaceuticals such as bephenium hydroxnaphthoate and diltiazem.

- Organic Synthesis: Acts as a reagent for synthesizing complex organic molecules.

- Research: Utilized in laboratories for developing new chemical entities due to its reactivity.

Several compounds share structural similarities with 2-chloro-N,N-diethylethanamine hydrochloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-N,N-diethylethanamine hydrochloride | C6H15Cl2N | Alkylating agent; used in drug synthesis |

| 2-Chloro-N,N-dimethylethylamine hydrochloride | C4H11Cl2N | Similar structure; used for different drug synthesis |

| N,N-Diethylaminoethyl chloride | C6H14ClN | Less chlorinated; different reactivity profile |

| N,N-Dimethylaminoethyl chloride | C5H12ClN | Similar function but lower molecular weight |

The uniqueness of 2-chloro-N,N-diethylethanamine hydrochloride lies in its specific chlorine substitution pattern and its application as an intermediate in synthesizing complex pharmaceuticals not typically produced from other similar compounds.

Melting Point

UNII

Related CAS

GHS Hazard Statements

H300 (96.59%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (65.91%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H314 (51.14%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (48.86%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (45.45%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330 (61.36%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H335 (44.32%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H341 (46.59%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H411 (21.59%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

H412 (28.41%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

1-CHLORO-2-(DIETHYLAMINE)ETHANE HYDROCHLORIDE WAS TESTED FOR BOTH ALGICIDAL AND BACTERICIDAL ACTIVITY.

ALGICIDAL COMPOUNDS WERE PREPARED COMPRISING A SOLID OR LIQUID CARRIER AND A DIAMINE I, EG PREPARED FROM N,N-DIETHYLAMINOETHYLCHLORIDE-HCL, KILLED MORE THAN 81% OF VAUCHERIA, CLADOPHORA, AND NAUGEOTIA AT 0.4-2.0 MG/L AFTER 2 WEEKS.

N,N-DIETHYL-2-CHLOROETHYLAMINE HYDROCHLORIDE INHIBITED THE GROWTH OF ANABAENA VARIABILIS, CHLORELLA PYRENOIDOSA, & SCENEDESMUS ACUMINATUS.